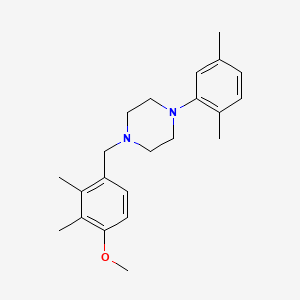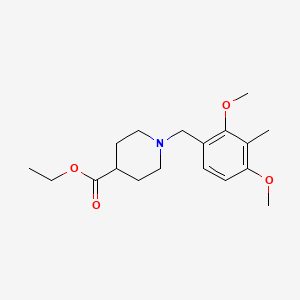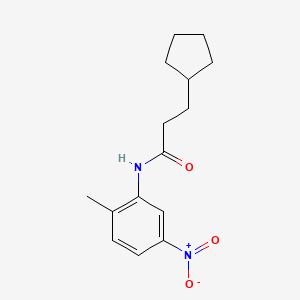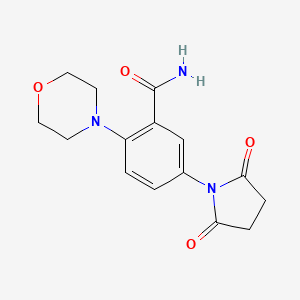
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as DMMDA-2, is a chemical compound that belongs to the phenethylamine class. This compound is structurally similar to other psychoactive substances such as MDMA and MDA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
作用机制
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine acts as a serotonin releasing agent, which means that it increases the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also acts as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This results in an increase in serotonin activity, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to produce a range of biochemical and physiological effects. Studies have shown that it increases heart rate and blood pressure, as well as body temperature. It also produces changes in mood and perception, including feelings of euphoria, empathy, and increased sociability. 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been shown to produce changes in brain activity, particularly in areas involved in emotion and reward processing.
实验室实验的优点和局限性
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also produces consistent effects across different subjects, making it a useful tool for studying the serotonin system. However, there are also limitations to its use. 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is a controlled substance and is subject to legal restrictions. It also has potential health risks, particularly at high doses.
未来方向
There are several potential future directions for research on 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in clinical settings. Another area of interest is its effects on the serotonin system, particularly in relation to other psychoactive substances. Research on 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine may also lead to the development of new drugs that target the serotonin system. Overall, 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is a promising compound for scientific research and has the potential to provide new insights into the functioning of the brain.
合成方法
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-methoxy-2,3-dimethylbenzyl chloride followed by the addition of piperazine. This reaction produces 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine as a white crystalline powder with a melting point of 173-175°C.
科学研究应用
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been investigated for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has a similar mechanism of action to other psychoactive substances such as MDMA and MDA, which are known to have therapeutic effects. 1-(2,5-dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the serotonin system.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(14-16)24-12-10-23(11-13-24)15-20-8-9-22(25-5)19(4)18(20)3/h6-9,14H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBOMCXKMYTYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)



![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)